

An In-depth Technical Guide to the Investigational Antifungal Agent T-2307

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Compound of Interest

Compound Name: T-2307

Cat. No.: B1509299

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **T-2307**, also known as ATI-2307, is a novel arylamidine antifungal agent currently in clinical development. It possesses a unique mechanism of action, targeting fungal mitochondria and exhibiting potent broad-spectrum activity against a wide range of clinically significant pathogens, including drug-resistant strains. This document provides a comprehensive technical overview of **T-2307**, detailing its mechanism of action, preclinical data from in vitro and in vivo studies, and the methodologies of key experiments.

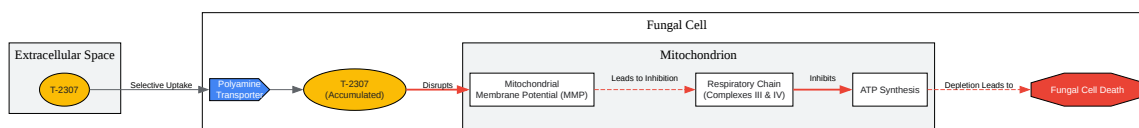
Core Mechanism of Action

T-2307 is a next-generation arylamidine that demonstrates a highly selective and potent fungicidal effect by disrupting mitochondrial function.^{[1][2]} Unlike conventional antifungals, its primary target is the fungal mitochondrial membrane.^[3] The mechanism involves a multi-step process that leads to a rapid collapse of mitochondrial membrane potential (MMP), cessation of ATP production, and subsequent cell death.^{[4][5]}

The key steps are as follows:

- **Selective Uptake:** **T-2307** is actively transported into the fungal cell via high-affinity polyamine transporters (e.g., for spermine and spermidine).^{[4][5]} This leads to a significant accumulation within the fungal cytoplasm, with concentrations reaching over 3,000 to 5,000 times that of the extracellular medium.^{[3][5]}

- Mitochondrial Targeting: Once inside the cell, **T-2307** targets the mitochondria.[5]
- Disruption of Membrane Potential: The compound directly causes the collapse of the mitochondrial membrane potential.[1][6] This effect is highly selective for fungal mitochondria; concentrations required to disrupt the MMP in yeast are significantly lower than those needed to affect mammalian mitochondria.[1][3] For instance, **T-2307** collapsed the MMP in isolated *S. cerevisiae* mitochondria at 20-30 μM but had no effect on isolated rat liver mitochondria at concentrations up to 10 mM, demonstrating a selectivity of over 500-fold.[2][4][6]
- Inhibition of Respiratory Chain: The collapse of the MMP is associated with the inhibition of mitochondrial respiratory chain complexes, specifically Complexes III and IV.[4]
- ATP Depletion and Cell Death: The disruption of the respiratory chain halts ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[4][5]



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Caption: Mechanism of Action (MOA) of **T-2307** in the fungal cell.

Preclinical Data

T-2307 has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal pathogens.

In Vitro Activity

The drug exhibits very low Minimum Inhibitory Concentrations (MICs) against yeasts and molds, including species resistant to standard-of-care agents like fluconazole and echinocandins.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Fungal Species	MIC Range (µg/mL)	Key Findings
Candida species	0.00025 - 0.0078	Potent activity against C. albicans, C. glabrata, and emerging pathogens like C. auris. [2] [7]
Fluconazole-Resistant C. albicans	0.0005 - 0.001	No cross-resistance observed with azole-resistant strains. [9]
Echinocandin-Resistant Candida	0.008 - 0.0135 (GM)	Activity is maintained against isolates with Fks mutations. [8]
Cryptococcus neoformans	0.0039 - 0.0625	Potent activity observed. [7] [9]
Cryptococcus gattii	0.0078 - 0.0625	Maintained potent activity against this species. [10]
Aspergillus species	0.0156 - 4	Activity noted against A. fumigatus and other species. [7] [8]

GM: Geometric Mean

In Vivo Efficacy

Animal models of disseminated fungal infections have confirmed the potent activity of **T-2307**, showing significant improvements in survival and reduction in fungal burden at low doses.[\[7\]](#)[\[8\]](#)

Infection Model (Mouse)	Pathogen	T-2307 ED ₅₀ (mg/kg)	Comparator ED ₅₀ (mg/kg)
Disseminated Candidiasis	C. albicans	0.00755	Micafungin: 0.128 Amphotericin B: 0.0466
Disseminated Cryptococcosis	C. neoformans	0.117	Amphotericin B: >1
Disseminated Aspergillosis	A. fumigatus	0.391	Micafungin: 0.150 Amphotericin B: 0.283

ED₅₀: 50% Effective Dose required to prevent mortality.[\[7\]](#)[\[8\]](#)[\[9\]](#)

In a murine model of disseminated candidiasis caused by *C. glabrata*, **T-2307** at a dose of 0.05 mg/kg/day significantly reduced the fungal viable count in the kidneys.[\[11\]](#) Similarly, in a model of pulmonary cryptococcosis from *C. gattii*, a 2 mg/kg/day dose of **T-2307** significantly reduced the fungal burden in both the lungs and brain.[\[8\]](#)[\[10\]](#)

Detailed Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of **T-2307**.

In Vitro Antifungal Susceptibility Testing

In vitro activity is typically determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for molds).[\[12\]](#)

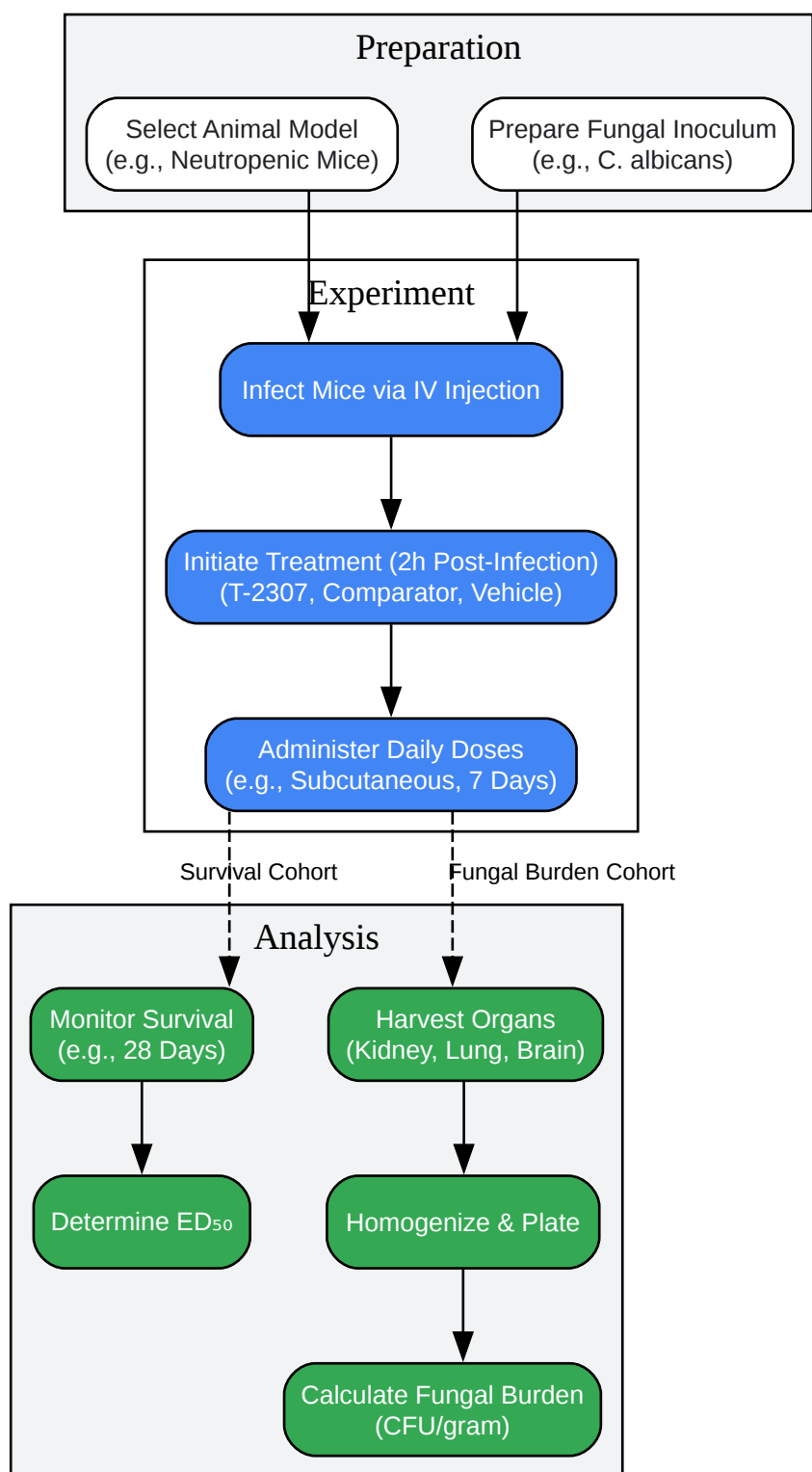
- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 cells/mL.

- **Drug Dilution:** **T-2307** is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
- **Incubation:** The prepared fungal inoculum is added to each well. Plates are incubated at 35°C for 24-48 hours.
- **Endpoint Determination:** The MIC is determined as the lowest drug concentration showing prominent inhibition of growth compared to the drug-free control well. For some species like *C. glabrata*, a "trailing effect" (partial inhibition over a range of concentrations) has been noted, requiring careful endpoint reading at 24 hours or the use of modified media.[\[11\]](#)

Murine Model of Disseminated Fungal Infection

This protocol outlines a common workflow for assessing the in vivo efficacy of **T-2307**.[\[9\]](#)

- **Animal Model:** Immunocompetent or immunosuppressed (e.g., neutropenic, induced by cyclophosphamide) mice (e.g., ICR strain) are used.[\[9\]](#)[\[13\]](#)[\[14\]](#)
- **Infection:** Mice are infected via intravenous (lateral tail vein) injection of a suspension of the fungal pathogen (e.g., 1×10^4 to 1×10^5 CFU/mouse).[\[9\]](#)
- **Treatment:** Treatment with **T-2307** or a comparator drug begins shortly after infection (e.g., 2 hours post-infection). The drug is typically administered subcutaneously once daily for a set period (e.g., 7 days).[\[9\]](#)
- **Efficacy Assessment:**
 - **Survival Study:** A cohort of animals is monitored for a defined period (e.g., 14-28 days), and survival rates are recorded to calculate the ED₅₀.
 - **Fungal Burden Study:** A separate cohort is euthanized at a specific time point (e.g., 24 hours after the final dose). Organs (kidneys, lungs, brain) are harvested, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).[\[11\]](#)
- **Data Analysis:** Survival curves are analyzed using the log-rank test. Fungal burden data are compared between treated and control groups using statistical tests like the Dunnett multiple-comparison test.[\[11\]](#)



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Caption: General workflow for a murine model of disseminated fungal infection.

Clinical Development Status

T-2307 (as ATI-2307) has successfully completed Phase I clinical trials, and as of recent reports, is undergoing Phase II development.[8][15] While detailed data from human studies are not yet widely published, the agent's novel mechanism, potent preclinical activity, and high selectivity for fungal targets position it as a promising candidate for treating severe and drug-resistant invasive fungal infections.[2][15]

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References

- 1. T-2307 causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - Toward a humanized mouse model of Pneumocystis pneumonia [insight.jci.org]
- 14. Pneumocystis Pneumonia: Pitfalls and Hindrances to Establishing a Reliable Animal Model [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
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